
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the indazole ring.
Acylation: The final step involves the acylation of the indazole derivative to form the ethanone compound.
Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)ethanone include:
5-Bromo-6-(trifluoromethoxy)-1H-indole: Lacks the ethanone group but shares similar reactivity.
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Contains a different heterocyclic core but similar substituents.
1-(5-Bromo-6-(trifluoromethoxy)-1H-indazol-1-yl)methanone: Similar structure with a methanone group instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H6BrF3N2O2 |
|---|---|
Molecular Weight |
323.07 g/mol |
IUPAC Name |
1-[5-bromo-6-(trifluoromethoxy)indazol-1-yl]ethanone |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-5(17)16-8-3-9(18-10(12,13)14)7(11)2-6(8)4-15-16/h2-4H,1H3 |
InChI Key |
KFRARYUKGKOTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



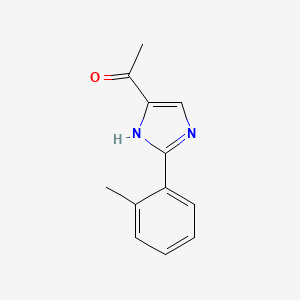

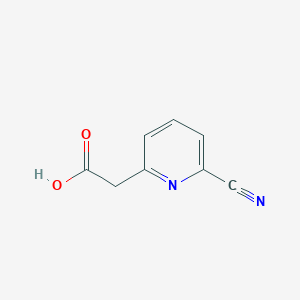
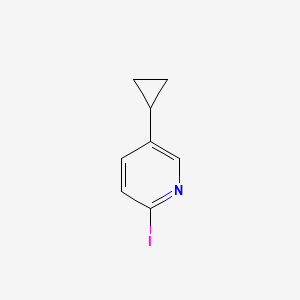
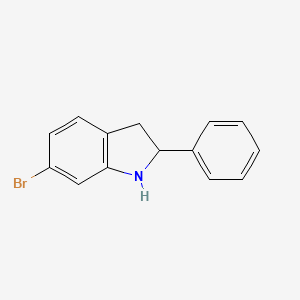
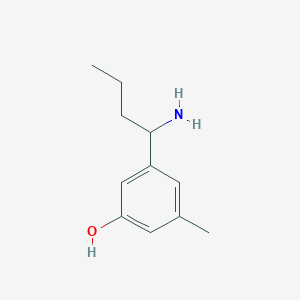
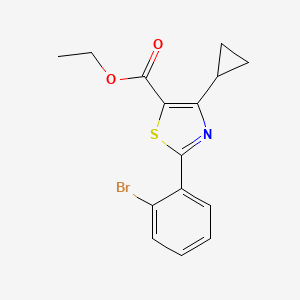

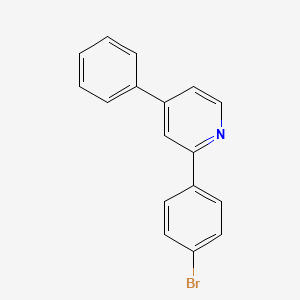
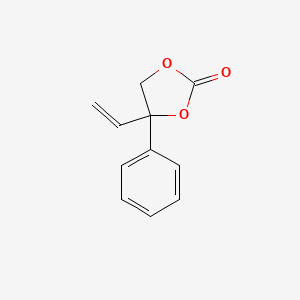
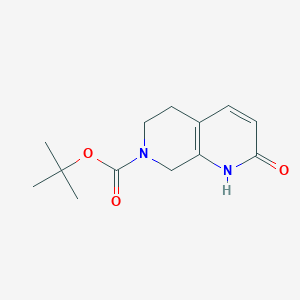
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)
